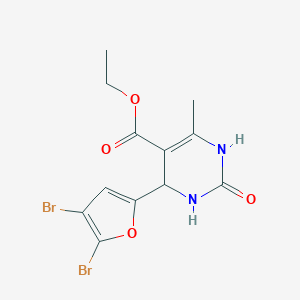
ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with bromine atoms and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The furan ring is brominated using bromine or a brominating agent to introduce bromine atoms at the 4 and 5 positions.
Cyclization: The brominated furan is then subjected to cyclization with ethyl acetoacetate and urea under acidic or basic conditions to form the tetrahydropyrimidine ring.
Esterification: The final step involves esterification to introduce the ethyl ester group at the carboxylate position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a lead compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers investigate its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the heterocyclic rings play a crucial role in binding to the active sites of these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
ethyl 4-(4,5-dibromo-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with similar compounds such as:
Ethyl 2-amino-3-(4,5-dibromofuran-2-yl)propanoate: This compound also features a dibromofuran ring but differs in its amino acid structure.
Ethyl (2E)-2-[(4,5-dibromofuran-2-yl)methylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar furan ring but includes additional functional groups and a thiazolopyrimidine ring.
The uniqueness of this compound lies in its specific combination of brominated furan and tetrahydropyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12Br2N2O4 |
|---|---|
Molecular Weight |
408.04 g/mol |
IUPAC Name |
ethyl 4-(4,5-dibromofuran-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H12Br2N2O4/c1-3-19-11(17)8-5(2)15-12(18)16-9(8)7-4-6(13)10(14)20-7/h4,9H,3H2,1-2H3,(H2,15,16,18) |
InChI Key |
GINJVTOLQNFJLE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(O2)Br)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(O2)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















